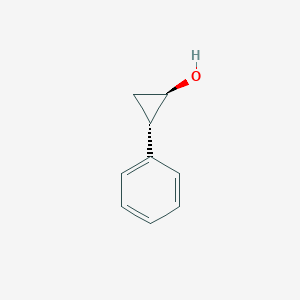

Cyclopropanol, 2-phenyl-, (1R,2S)-

Description

Significance of Three-Membered Ring Compounds in Chemical Synthesis

Three-membered ring compounds, such as cyclopropanes and their heterocyclic counterparts like epoxides and aziridines, are pivotal intermediates in organic synthesis. fiveable.menumberanalytics.com Their high ring strain, a consequence of acute bond angles deviating significantly from the ideal tetrahedral angle, renders them highly reactive and susceptible to ring-opening reactions. fiveable.mebritannica.com This inherent reactivity is not a flaw but a feature that chemists exploit to construct more complex molecular frameworks. fiveable.me The ability of these strained rings to undergo a variety of transformations, including nucleophilic additions and rearrangements, makes them invaluable in the synthesis of natural products, pharmaceuticals, and other functional organic molecules. fiveable.menumberanalytics.com For instance, the reactivity of epoxides, which are three-membered cyclic ethers, is fundamental to a wide array of synthetic strategies. fiveable.me

The formation of these rings is often kinetically favored, and their subsequent reactions can proceed with high stereospecificity, allowing for precise control over the three-dimensional arrangement of atoms in the final product. msu.eduorganic-chemistry.org This combination of ready formation and controlled reactivity solidifies the importance of three-membered rings as versatile building blocks in the synthetic chemist's toolkit. britannica.com

Stereochemical Importance of (1R,2S)-2-Phenylcyclopropanol

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is of paramount importance in fields like medicinal chemistry, as the shape of a molecule dictates its biological activity. mhmedical.comnih.gov Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), can exhibit vastly different physiological effects. nih.govdrugtargetreview.com

(1R,2S)-2-Phenylcyclopropanol is a specific stereoisomer of 2-phenylcyclopropanol (B2929139). The "(1R,2S)" designation defines the absolute configuration at the two chiral centers of the cyclopropane (B1198618) ring. This precise spatial arrangement of the phenyl and hydroxyl groups is crucial, as different stereoisomers can have distinct properties and reactivities. The ability to synthesize a single, desired stereoisomer, such as (1R,2S)-2-phenylcyclopropanol, is a key goal of asymmetric synthesis. scirea.org This control over stereochemistry is essential for producing enantiomerically pure compounds, which is often a requirement for therapeutic applications to ensure efficacy and minimize potential adverse effects. nih.govscirea.org

The specific arrangement of substituents in (1R,2S)-2-phenylcyclopropanol influences its interactions with other chiral molecules, including biological receptors and enzymes. This makes it a valuable chiral building block for the synthesis of more complex, biologically active molecules where a specific three-dimensional structure is required for function.

Overview of Current Research Landscape and Key Challenges

The field of chiral cyclopropane synthesis is an active area of research, with a continuous drive to develop more efficient and selective methods. nih.gov Current research focuses on several key areas, including the development of novel catalytic systems for asymmetric cyclopropanation. organic-chemistry.orgnih.gov These catalysts, often based on chiral transition metal complexes or organocatalysts, are designed to control both the diastereoselectivity and enantioselectivity of the cyclopropanation reaction, leading to high yields of the desired stereoisomer. organic-chemistry.orgorganic-chemistry.org

Despite significant progress, several challenges remain. One major hurdle is achieving high enantiomeric purity and scaling up these enantioselective processes in a cost-effective manner. scirea.orgchiralpedia.com The stability of some chiral molecules is another concern, as they can sometimes racemize, or convert into a mixture of enantiomers, over time or under certain conditions. drugtargetreview.com Furthermore, the development of catalysts that are not only highly selective but also robust and reusable is a continuing goal to improve the sustainability of these synthetic methods. chiralpedia.com The quest for new synthetic methodologies that can be applied to a broad range of substrates to create diverse and complex chiral cyclopropane derivatives is an ongoing endeavor in the chemical research community. organic-chemistry.orgku.edu

Key Properties of (1R,2S)-2-Phenylcyclopropanol

| Property | Value | Reference |

| Molecular Formula | C9H10O | |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 63-66 °C (lit.) | sigmaaldrich.com |

| Boiling Point | 276-281 °C (lit.) | sigmaaldrich.com |

| Optical Activity | [α]20/D −58°, c = 10 in methanol | sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C9H10O |

|---|---|

Molecular Weight |

134.17 g/mol |

IUPAC Name |

(1R,2S)-2-phenylcyclopropan-1-ol |

InChI |

InChI=1S/C9H10O/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-,9+/m0/s1 |

InChI Key |

ALZCLGLXXXRKLE-DTWKUNHWSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]1O)C2=CC=CC=C2 |

Canonical SMILES |

C1C(C1O)C2=CC=CC=C2 |

Origin of Product |

United States |

Stereochemical Elucidation and Conformational Analysis of 1r,2s 2 Phenylcyclopropanol Derivatives

Advanced Spectroscopic Methods for Stereochemical Assignment

The unambiguous determination of the relative and absolute stereochemistry of 2-phenylcyclopropanol (B2929139) derivatives is accomplished using a combination of advanced spectroscopic and analytical techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this process.

One-dimensional ¹H NMR spectroscopy allows for the initial assessment of diastereomeric ratios through the integration of distinct signals. nih.gov For instance, the relative stereochemistry of the phenyl and hydroxyl groups can be inferred from the magnitude of the vicinal coupling constants (³J) between the cyclopropyl (B3062369) protons, as their values are dependent on the dihedral angle between the protons.

For a more definitive assignment, two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. NOESY detects through-space interactions between protons that are in close proximity, providing crucial information about the relative orientation of substituents on the cyclopropane (B1198618) ring. An observable NOE between the proton at C1 and the ortho-protons of the phenyl group at C2 would confirm their cis relationship, characteristic of the (1R,2S) isomer.

In cases where NMR data is ambiguous, X-ray crystallography provides the most definitive structural evidence. By analyzing the diffraction pattern of a single crystal, the precise atomic coordinates can be determined, unequivocally establishing the solid-state structure, including both relative and absolute stereochemistry.

Conformational Preferences and Dynamics

Beyond its fixed stereochemistry, (1R,2S)-2-phenylcyclopropanol exhibits conformational flexibility, primarily related to the rotation of the phenyl and hydroxyl groups. The preferred conformations are those that minimize steric and electronic repulsions.

Computational chemistry, using methods such as ab initio and Density Functional Theory (DFT), is a powerful tool for investigating the potential energy surface of these molecules. nih.gov Such analyses can predict the most stable conformers and the energy barriers to their interconversion. cwu.edu For related molecules like 1-phenyl-2-propanol, studies have shown that weak, non-covalent interactions, such as OH-π hydrogen bonds between the hydroxyl group and the phenyl ring's π-electron system, can significantly stabilize certain conformations. nih.govresearchgate.net

In the context of its reactivity, the conformational preferences of (1R,2S)-2-phenylcyclopropanol derivatives play a crucial role. For example, during ring-opening reactions, the stereochemistry of the side chain was observed to influence the reaction pathway. This has been explained by the formation of a chelate complex where the phenyl group occupies a pseudo-equatorial position to minimize steric repulsion with the cyclopropane ring's methylene (B1212753) group. rsc.org This preference highlights how conformational control is key to determining reaction outcomes. rsc.org

Table 1: Key Interactions Influencing Conformer Stability in Phenyl-Substituted Alcohols

| Interaction Type | Description | Potential Effect on (1R,2S)-2-Phenylcyclopropanol |

| Steric Repulsion | Repulsive force between bulky groups in close proximity. | The phenyl group is expected to orient away from the cyclopropane ring to minimize steric clash. |

| OH-π Interaction | An attractive, non-covalent interaction between the hydroxyl proton and the electron-rich phenyl ring. nih.govresearchgate.net | Can stabilize conformers where the OH group is oriented towards the phenyl ring. |

| Torsional Strain | Strain arising from the eclipsing of bonds on adjacent atoms. | Influences the rotational position of the hydroxyl and phenyl groups relative to the cyclopropane ring. |

Chiral Recognition and Resolution Studies

The separation of racemic 2-phenylcyclopropanol into its individual enantiomers, a process known as resolution, is essential for its use in asymmetric synthesis. rsc.org This separation relies on chiral recognition, where a chiral agent or environment interacts differently with each enantiomer.

Kinetic Resolution: One effective method is kinetic resolution, where one enantiomer reacts faster than the other in the presence of a chiral catalyst or reagent, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product. A notable example involves a dihydroxylation-based kinetic resolution where non-covalent interactions are engineered for efficient chiral recognition. nih.gov In this system, a combination of lone pair-π and π-π stacking interactions between a chiral ligand and the substrate leads to highly selective catalysis. nih.gov

Table 2: Example Data from a Dihydroxylation-Based Kinetic Resolution nih.gov

| Parameter | Value | Significance |

| Conversion (c) | 59% | The percentage of the starting material that has reacted. |

| Diastereomeric Ratio (dr) | 7:1 | The ratio of the diastereomeric products formed. |

| Enantiomeric Excess (ee) of recovered starting material | 98% | The high enantiopurity of the unreacted enantiomer. |

| Enantiomeric Excess (ee) of product | 79% | The enantiopurity of the major product diastereomer. |

| Selectivity Factor (s) | Calculated from conversion and ee values. | A measure of how effectively the catalyst discriminates between the two enantiomers. |

Chromatographic Resolution: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is another powerful technique for resolving enantiomers. mdpi.com The CSP creates a chiral environment where the two enantiomers exhibit different affinities, leading to different retention times and their subsequent separation. mdpi.com The choice of CSP, which can be based on materials like polysaccharides or proteins such as α1-acid glycoprotein, is critical for achieving effective separation. researchgate.net

Chiral Sensors: Advances in analytical chemistry have also led to the development of chiral sensor arrays for the rapid differentiation of enantiomers. mdpi.com These systems, which can be based on fluorescence or colorimetric changes, utilize chiral hosts that bind selectively with one enantiomer over the other, producing a detectable signal that can even be used to determine enantiomeric purity. mdpi.comnih.gov

Computational and Theoretical Investigations of 1r,2s 2 Phenylcyclopropanol Reactivity and Selectivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms

DFT has become a cornerstone in the mechanistic elucidation of organic reactions due to its balance of computational cost and accuracy. For reactions involving (1R,2S)-2-phenylcyclopropanol, DFT studies focus on the characteristic ring-opening transformations, which are driven by the release of significant ring strain, estimated to be around 28 kcal/mol in vinylcyclopropanes. acs.org These reactions can proceed through various pathways depending on the reagents and catalysts involved.

Computational studies on related cyclopropane (B1198618) systems have identified several key intermediates and transition states that are likely analogous to those in reactions of (1R,2S)-2-phenylcyclopropanol.

Ring-Opening Pathways: The cleavage of the cyclopropane ring is the pivotal step. DFT calculations on phosphine-catalyzed ring-opening of cyclopropyl (B3062369) ketones, for instance, have shown a mechanism involving nucleophilic substitution to open the three-membered ring, followed by a series of intramolecular reactions. rsc.org For (1R,2S)-2-phenylcyclopropanol, acid- or Lewis acid-catalyzed ring-opening would likely proceed via protonation or coordination to the hydroxyl group, followed by the cleavage of a C-C bond to form a carbocationic intermediate. The stability of this carbocation is a critical factor; in the case of 2-phenylcyclopropanol (B2929139), the formation of a benzylic carbocation stabilized by the phenyl group is highly probable.

Competing Mechanisms: Mechanistic studies on the cycloaddition of donor-acceptor cyclopropanes with aldehydes have computationally compared a concerted [π2s + σ2a] pathway with a stepwise S_N2 displacement. acs.org The S_N2 mechanism, involving the nucleophilic attack of the aldehyde on the activated cyclopropane, was favored. acs.org Similar considerations are crucial for predicting the reactivity of (1R,2S)-2-phenylcyclopropanol with various electrophiles and nucleophiles. DFT calculations on the ring-opening of donor-acceptor cyclopropanes with an azide (B81097) ion also support an S_N2-like mechanism with a complete inversion of configuration. researchgate.net

Zwitterionic and Diradical Intermediates: In some transformations, particularly those involving transition metals or photochemistry, the ring-opening can lead to zwitterionic or diradical intermediates. DFT has been employed to probe the nature of these species. For example, in the base-promoted ring-opening of glycal-derived gem-dibromocyclopropanes, DFT computations (using the M06-2X functional) predicted a mechanism involving elimination to form a cyclopropene (B1174273), which then opens to a zwitterionic intermediate.

A summary of potential intermediates in cyclopropanol (B106826) reactions, based on computational studies of related systems, is presented below.

| Intermediate Type | Precursors / Reaction Type | Key Computational Insights |

| Carbocation | Acid-catalyzed ring-opening | Stability dictates regioselectivity of ring-opening; phenyl group in 2-phenylcyclopropanol provides significant stabilization. nih.gov |

| S_N2 Transition State | Nucleophilic ring-opening | Favored over concerted pathways in some cycloadditions; leads to inversion of configuration. acs.orgresearchgate.net |

| Zwitterion/Carbene | Base-promoted elimination/opening | Predicted by DFT for gem-dihalocyclopropanes; configurationally stable intermediates. |

| Metallacyclobutene | Pd-catalyzed reactions | Formed in reactions of cyclopropenes with aryl iodides; key for subsequent transformations. rsc.org |

A primary strength of DFT is its ability to map the potential energy surface of a reaction, providing calculated energy profiles that include reactants, transition states, intermediates, and products.

Activation Energies: The activation energy (ΔE‡) for a given pathway determines its kinetic feasibility. Computational studies on the ring-opening of three-membered heterocycles show that activation energies can be finely tuned by substituents. nih.gov For (1R,2S)-2-phenylcyclopropanol, DFT could quantify the activation barriers for competing ring-opening pathways (e.g., cleavage of the C1-C2 vs. C1-C3 bond), thus predicting the major product. Studies on xylopyranose pyrolysis using M06-2X and composite methods have shown that ring-opening has a significantly lower activation enthalpy (43.8-47.5 kcal/mol) compared to competing ring-contraction processes (61.0-81.1 kcal/mol). chemrxiv.org

Rate Constants: By applying Transition State Theory (TST) to the calculated activation free energies, reaction rate constants can be estimated. In the computational analysis of xylopyranose decomposition, the ring-opening process was found to have the highest rate constant (on the order of 10¹ s⁻¹), far surpassing other pathways. chemrxiv.org Such analyses for (1R,2S)-2-phenylcyclopropanol could provide a quantitative understanding of its reactivity under various temperature conditions.

The table below shows representative calculated activation enthalpies for the ring-opening of different cyclic systems, illustrating the range of values and the influence of molecular structure.

| System | Computational Method | Process | Activation Enthalpy (kcal/mol) |

| β-D-xylopyranose | M06-2X/G4/CBS-QB3 | Ring-Opening | 43.8 - 47.5 chemrxiv.org |

| β-D-xylopyranose | M06-2X/G4/CBS-QB3 | Ring-Contraction | 61.0 - 81.1 chemrxiv.org |

| Aziridine (C₆H₁₀NH) | DFT | Nucleophilic Ring-Opening | 32.1 nih.gov |

| N-Triflyl-aziridine (C₆H₁₀NTf) | DFT | Nucleophilic Ring-Opening | -2.7 nih.gov |

Theoretical Prediction of Stereochemical Outcomes

One of the most powerful applications of computational chemistry is in predicting and rationalizing the stereoselectivity of asymmetric reactions. For reactions starting with the enantiopure (1R,2S)-2-phenylcyclopropanol, the key question is whether the stereochemistry is retained, inverted, or lost.

Computational studies on related systems have shown that the mechanism directly dictates the stereochemical outcome. nih.gov

In reactions proceeding through a concerted or S_N2-like transition state, the stereochemistry of the starting cyclopropane is often transferred to the product with high fidelity (enantiospecificity). acs.org DFT calculations can model the transition state structures for different stereoisomeric pathways and predict the most favorable one.

If the reaction proceeds through a planar, achiral intermediate, such as a freely rotating carbocation, the initial stereochemical information would be lost, leading to a racemic product unless a chiral catalyst or reagent is involved.

DFT calculations on the intramolecular Friedel–Crafts alkylation of non-donor-acceptor cyclopropanes revealed that the reaction proceeds with a pure retention of configuration, and that an alkoxy substituent was key to this selective bond-breaking. nih.gov

Analysis of Electronic Structure and Bonding in Cyclopropanol Ring Systems

The unique reactivity of cyclopropanes stems from their unusual electronic structure. The C-C bonds in a cyclopropane ring are not standard σ-bonds but are instead "bent" or "banana" bonds, resulting from poor overlap of the sp³-hybridized orbitals that are forced into 60° angles. masterorganicchemistry.com

Hybridization and Electronegativity: The carbon atoms in a cyclopropane ring exhibit greater s-character in their C-H bonds and greater p-character in their C-C bonds compared to alkanes. ncert.nic.in This increased s-character makes the carbon atoms more electronegative, which influences the molecule's polarity and reactivity. ncert.nic.in

Strain Energy: As noted, the ring strain in cyclopropane is significant (around 27-28 kcal/mol). acs.orgmasterorganicchemistry.com Theoretical methods can partition this strain into angle strain (from deformed bond angles) and torsional strain (from eclipsed C-H bonds). masterorganicchemistry.com This stored energy is the thermodynamic driving force for the numerous ring-opening reactions that cyclopropanols undergo.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict reactivity. In many cyclopropanes, the HOMO is associated with the strained C-C bonds, making them susceptible to attack by electrophiles. The presence of the hydroxyl and phenyl groups in (1R,2S)-2-phenylcyclopropanol will significantly modify the energy and localization of these frontier orbitals.

Electrostatic Potential Maps: Mapping the electrostatic potential (ESP) onto the electron density surface can identify nucleophilic (negative ESP, typically around the oxygen atom) and electrophilic (positive ESP) sites, predicting how the molecule will interact with other reagents. asrjetsjournal.org

Computational Studies on Catalyst Design and Optimization for Asymmetric Synthesis

While substrate-controlled transformations of enantiopure (1R,2S)-2-phenylcyclopropanol are common, a major goal is to develop catalytic asymmetric methods that can generate this and related chiral molecules from achiral or racemic precursors. Computational chemistry plays a vital role in this endeavor.

Rationalizing Catalyst Performance: DFT can be used to model the entire catalytic cycle, including the binding of the substrate to the catalyst, the key bond-forming/breaking steps, and the product release. By comparing the energy profiles for pathways leading to different enantiomers, the source of enantioselectivity can be identified. This is often traced to specific non-covalent interactions (e.g., hydrogen bonds, steric repulsion) in the transition state.

In Silico Catalyst Screening: Before extensive experimental work is undertaken, computational methods can be used to screen libraries of potential catalysts. By modifying ligands or metal centers in silico and calculating the predicted enantioselectivity and reaction barriers, researchers can prioritize the most promising candidates for synthesis and testing.

Ligand Optimization: A combined theoretical and experimental approach was successfully used to design a rhodium catalyst for the cycloisomerization of ynamide-vinylcyclopropanes. Theoretical investigations uncovered an unexpected reaction pathway and showed that the electronic structure of the phosphoramidite (B1245037) ligand dramatically influenced both the reaction rate and enantioselectivity, leading to the development of a highly efficient catalyst.

Applications of 1r,2s 2 Phenylcyclopropanol As a Chiral Synthon in Complex Molecule Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

(1R,2S)-2-Phenylcyclopropanol is a cornerstone in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule. biosynth.com As a chiral building block, it introduces a predefined stereochemical center into a target molecule, guiding the formation of subsequent stereocenters and ensuring the final product possesses the desired three-dimensional arrangement. biosynth.com This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug is often dictated by its specific enantiomeric form. biosynth.com

The utility of chiral cyclopropanols like the (1R,2S)-2-phenyl derivative is rooted in their ability to undergo a variety of stereoselective and stereoretentive transformations. rsc.org These reactions can proceed either through the ring-opening of the cyclopropane (B1198618) ring or with the retention of this three-membered carbocycle. rsc.org The inherent strain of the cyclopropane ring makes it susceptible to cleavage, providing a driving force for various synthetic transformations.

The preparation of enantiomerically enriched cyclopropanols can be achieved through several established methods, including the Baeyer–Villiger oxidation of corresponding cyclopropyl (B3062369) ketones, which notably preserves the stereochemistry of the starting material. rsc.org Another approach involves the derivatization of optically active sulfonylcyclopropanes. rsc.org These methods provide access to a diverse range of 1,2-disubstituted cyclopropanols with high enantiomeric purity, ready for use in asymmetric synthesis. rsc.org

Precursor to Structurally Diverse Chiral Compounds

The synthetic utility of (1R,2S)-2-phenylcyclopropanol extends to its role as a precursor for a wide variety of structurally diverse chiral compounds. Its reactivity allows for the introduction of various functional groups and the construction of intricate molecular architectures.

Synthesis of Chiral β-Functionalized Ketones

One of the key applications of cyclopropanols is their transformation into β-functionalized ketones. acs.org Ring-opening reactions of cyclopropanols can generate homoenolate intermediates, which are nucleophilic at the β-carbon. acs.org This reactivity has been harnessed in various synthetic methodologies.

For instance, the combination of photoredox and nickel catalysis enables the cross-coupling of cyclopropanols with bromoarenes. rsc.org This process involves the generation of a β-keto radical through a proton-coupled electron transfer (PCET) mechanism, which then couples with a chiral nickel complex to afford β-arylated ketones with good yields and enantioselectivities. rsc.org

Furthermore, copper-catalyzed ring-opening reactions have been developed for the cyanation and trifluoromethylation of cyclopropanols. rsc.org In particular, the asymmetric trifluoromethylation of 2-aryl-substituted cyclopropanols using a Togni-I reagent and a chiral bisoxazoline ligand provides access to β-trifluoromethyl ketones with high enantiomeric excess. rsc.org

| Reaction Type | Catalyst/Reagent | Product | Yield (%) | Enantiomeric Excess (%) |

| β-Arylation | Photoredox/Ni-catalysis | (S)-β-Arylated Ketones | 50-83 | 76-90 |

| β-Trifluoromethylation | Cu-catalysis/Togni-I | (S)-β-CF3 Ketones | 42-74 | 59-95 |

Preparation of Enantioenriched Cyclopropyl Azoles, Amines, and Ethers

(1R,2S)-2-Phenylcyclopropanol and its derivatives are instrumental in the synthesis of enantiomerically enriched cyclopropyl azoles, amines, and ethers. nih.gov A notable methodology involves the formal SN2' substitution of chiral bromocyclopropanes, which can be derived from the corresponding cyclopropanols. nih.govku.edu

This process proceeds through a base-assisted dehydrohalogenation to form a highly reactive cyclopropene (B1174273) intermediate. ku.edu The subsequent nucleophilic addition of azoles, amines, or alcohols across the double bond of this intermediate occurs with high diastereoselectivity. ku.edu The stereochemical outcome is controlled by the existing chiral center in the cyclopropene, which directs the formation of two new adjacent stereocenters. nih.gov This method has been successfully applied to a range of nucleophiles, including challenging ones like indoles, to produce densely substituted cyclopropane derivatives. ku.edu

Formation of Complex Polycyclic Molecules

The strained ring system of (1R,2S)-2-phenylcyclopropanol and related structures can be exploited in cascade reactions to construct complex polycyclic molecules. chemistryviews.org These reactions often involve a series of bond-forming events that rapidly build molecular complexity from relatively simple starting materials. chemistryviews.org

While direct examples involving (1R,2S)-2-phenylcyclopropanol in complex polycyclization cascades are specific to particular synthetic routes, the general principle of using strained rings to initiate such sequences is well-established. rsc.org For example, domino reactions involving other strained systems have been shown to form multiple new bonds and stereocenters in a single operation, leading to the efficient synthesis of intricate tetracyclic and hexacyclic structures. chemistryviews.org The strategic use of chiral cyclopropanols in such sequences offers a powerful approach to the asymmetric synthesis of complex natural product-like scaffolds. nih.gov

Utility in the Synthesis of Fine Chemicals and Agrochemicals

The versatility of (1R,2S)-2-phenylcyclopropanol as a chiral building block extends to the synthesis of fine chemicals and agrochemicals. The introduction of specific stereochemistry is often crucial for the desired activity and efficacy of these products.

While specific, large-scale industrial applications of (1R,2S)-2-phenylcyclopropanol are not extensively documented in publicly available literature, the types of transformations it undergoes are highly relevant to these sectors. The ability to synthesize enantioenriched ketones, amines, and other functionalized cyclopropanes provides access to key intermediates for a variety of specialized chemicals.

For instance, the synthesis of chiral β-amino alcohols, which can be accessed from cyclopropanol-derived intermediates, is of significant interest in the development of pharmaceuticals and other bioactive compounds. researchgate.net The structural motifs accessible from (1R,2S)-2-phenylcyclopropanol are found in numerous biologically active molecules, suggesting its potential as a precursor in the development of new fine chemicals and agrochemicals with improved performance and safety profiles.

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Efficient Asymmetric Synthesis Routes

The synthesis of enantiomerically pure cyclopropanols is a cornerstone for their application in asymmetric synthesis. While classical methods exist, future research is geared towards greener and more efficient strategies. A primary focus is the advancement of biocatalysis, utilizing enzymes to perform highly selective chemical transformations.

Biocatalytic approaches, such as the use of engineered enzymes like myoglobin (B1173299) or cytochrome P450 variants, are emerging as powerful tools for stereoselective cyclopropanation. researchgate.net These methods offer the potential for high enantiomeric excess (ee) under mild, aqueous conditions, aligning with the principles of green chemistry. Future work could focus on developing specific enzyme variants optimized for the synthesis of (1R,2S)-2-phenylcyclopropanol from readily available precursors. Chemoenzymatic strategies, which combine the best of traditional organic synthesis and biocatalysis, also represent a promising frontier. For instance, a chemical step could be used to generate a prochiral substrate that is then selectively converted to the desired cyclopropanol (B106826) stereoisomer by an enzyme. epa.gov

Another avenue of research is the development of catalytic systems that minimize waste and improve atom economy. This includes the design of novel transition-metal catalysts that can operate at low loadings and be recycled efficiently. The goal is to move away from stoichiometric reagents towards catalytic cycles that offer both high efficiency and sustainability.

Table 1: Comparison of Potential Sustainable Synthesis Strategies

| Synthesis Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced environmental impact. | Enzyme discovery and engineering for specific substrate tolerance and product outcome. |

| Chemoenzymatic Synthesis | Combines the efficiency of chemical synthesis with the selectivity of enzymes. | Designing integrated multi-step, one-pot processes to minimize intermediate purification. epa.gov |

| Green Catalysis | Use of earth-abundant metal catalysts, recyclable catalysts, and solvent-free conditions. | Development of robust catalysts that maintain high activity and selectivity over multiple cycles. |

Exploration of Novel Reactivity Modes and Cascade Transformations

The high ring strain of the cyclopropane (B1198618) ring in (1R,2S)-2-phenylcyclopropanol is a reservoir of chemical potential, enabling a variety of ring-opening reactions. thieme-connect.com Future research will likely focus on harnessing this reactivity in novel and predictable ways, particularly in the context of cascade reactions where multiple bonds are formed in a single, efficient operation.

Transition-metal catalysis is a key area for exploration. nih.gov Metals like palladium, copper, and cobalt can activate the cyclopropanol for ring-opening, generating reactive intermediates such as homoenolates or β-keto radicals. researchgate.netnih.gov These intermediates can then be trapped by a range of electrophiles or nucleophiles, leading to the formation of more complex molecular architectures. A significant opportunity lies in developing enantioselective catalytic systems where the chirality of the starting cyclopropanol dictates the stereochemistry of the final product.

Cascade reactions initiated by the ring-opening of (1R,2S)-2-phenylcyclopropanol are particularly attractive for rapidly building molecular complexity. acs.orgbeilstein-journals.org For example, a single-electron oxidation of the cyclopropanol can generate a β-keto radical, which can then participate in a series of intramolecular or intermolecular bond-forming events to construct polycyclic systems. nih.gov Designing new cascade sequences that are both efficient and stereoselective is a major goal for future synthetic chemists.

Table 2: Potential Reactivity Modes of (1R,2S)-2-Phenylcyclopropanol

| Reactivity Mode | Initiating Agent/Catalyst | Key Intermediate | Potential Products |

|---|---|---|---|

| Homoenolate Formation | Lewis acids, Transition metals (e.g., Pd, Cu) | Metallo-homoenolate | β-Functionalized ketones |

| Radical Ring-Opening | Oxidizing agents (e.g., Mn(III), Ag(II)) | β-Keto alkyl radical | Heterocycles, polycyclic systems nih.govbeilstein-journals.org |

| Ring Expansion | Protic acids, Transition metals | Carbocationic species | Cyclobutanones, γ-lactones thieme-connect.com |

| [3+2] Annulation | Transition metals (e.g., Co) | Metallo-homoenolate | Substituted cyclopentenols researchgate.net |

Integration of (1R,2S)-2-Phenylcyclopropanol into Total Synthesis of Natural Products and Bioactive Compounds

The cyclopropane motif is a recurring feature in a wide array of natural products and medicinally important molecules, often contributing to their unique biological activities. researchgate.netacs.org The rigid structure of the cyclopropane ring can serve as a conformational constraint in peptides or act as a bioisostere for other chemical groups, influencing properties like metabolic stability and binding affinity. nih.govresearchgate.net

(1R,2S)-2-Phenylcyclopropanol, as a chiral building block, is an ideal starting point for the asymmetric synthesis of such complex molecules. Future research efforts are expected to focus on incorporating this specific synthon into the total synthesis of known natural products or their novel analogues. This could lead to the development of new therapeutic agents. For instance, derivatives of 2-phenylcyclopropylamine have been investigated as selective agonists for serotonin (B10506) receptors with potential applications as antipsychotic medications. acs.org The defined stereochemistry of (1R,2S)-2-phenylcyclopropanol could be pivotal in synthesizing specific stereoisomers of these or other bioactive compounds to optimize their pharmacological profiles.

The development of synthetic methodologies that utilize cyclopropanol intermediates is an active area of research, with applications in the late-stage functionalization of complex molecules and the synthesis of natural product analogues. thieme-connect.com The integration of (1R,2S)-2-phenylcyclopropanol into these synthetic strategies could provide streamlined access to new chemical entities with potential biological activity.

Advanced Computational Methodologies for Predictive Chemistry and Reaction Discovery

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules and their reactions. For a reactive species like (1R,2S)-2-phenylcyclopropanol, computational methods are poised to play a crucial role in future research.

Density Functional Theory (DFT) is a particularly valuable method for elucidating reaction mechanisms. organic-chemistry.orgnih.gov It can be used to model the transition states of cyclopropanol ring-opening reactions, providing insights into the factors that control selectivity. acs.org For example, computational studies can help rationalize the regioselectivity of transition-metal-catalyzed cross-coupling reactions or predict the stereochemical outcome of a cascade cyclization. nih.gov This predictive power can guide the design of new experiments, saving time and resources in the laboratory.

Beyond mechanistic studies, in silico drug design represents a significant opportunity. nih.govnih.gov By modeling the interactions between potential drug candidates and their biological targets, researchers can design novel bioactive molecules based on the (1R,2S)-2-phenylcyclopropanol scaffold. Computational tools can predict properties such as binding affinity, metabolic stability, and toxicity, allowing for the rational design of compounds with improved therapeutic potential. researchgate.net As computational power and algorithmic accuracy continue to improve, the synergy between theoretical predictions and experimental validation will accelerate the discovery of new reactions and the development of novel therapeutics based on this versatile chiral building block.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (1R,2S)-2-phenylcyclopropanol, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via hydrogenation of cyclopropane precursors using Pd/C catalysts under 1 atm H₂ in ethyl acetate with HCl, yielding hydrochloride salts (e.g., 89–95% yield) . Organometallic additions to 1-sulfonylcyclopropanols (e.g., Grignard or organozinc reagents) are also employed, with temperature control (−78°C to rt) and stoichiometric ratios critical for regioselectivity .

- Key Considerations : Solvent choice (THF for organometallics), catalyst loading, and post-reaction purification (e.g., filtration, solvent evaporation) influence yield and purity.

Q. How is the stereochemical configuration of (1R,2S)-2-phenylcyclopropanol confirmed experimentally?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR chemical shifts (e.g., δ 1.2–3.5 ppm for cyclopropane protons) and coupling constants (e.g., J = 4–6 Hz for trans-cyclopropane stereochemistry) validate spatial arrangements .

- X-ray Crystallography : Single-crystal analysis (e.g., CCDC 2015376) provides unambiguous stereochemical assignment .

- Validation : Compare experimental optical rotation values (e.g., [α]²⁵D = −15°) with literature data for enantiopurity .

Advanced Research Questions

Q. What enantioselective strategies are reported for synthesizing (1R,2S)-2-phenylcyclopropanol?

- Methodology :

- Asymmetric Catalysis : Chiral ligands (e.g., bisoxazolines) in Cu-catalyzed cyclopropanation reactions achieve enantiomeric excess (ee >90%) .

- Chiral Auxiliaries : Use of (1S,2R)-tranylcypromine hydrochloride as a template for diastereoselective alkylation .

Q. How can computational modeling predict the stability and reactivity of (1R,2S)-2-phenylcyclopropanol?

- Methodology :

- DFT Calculations : Analyze ring strain (cyclopropane: ~27 kcal/mol) and transition states for ring-opening reactions .

- Molecular Dynamics : Simulate solvent effects on conformational preferences (e.g., aqueous vs. nonpolar environments) .

- Applications : Predict regioselectivity in derivatization reactions (e.g., esterification at the hydroxyl group) .

Q. What analytical techniques resolve contradictions in stereochemical assignments for cyclopropanol derivatives?

- Methodology :

- Vibrational Circular Dichroism (VCD) : Detects absolute configuration via IR spectra of enantiomers .

- Crystallographic Reanalysis : Re-examining X-ray data (e.g., CCDC entries) to correct misassigned chiral centers .

- Case Study : Discrepancies in trans- vs. cis-cyclopropane configurations resolved via combined NMR-VCD analysis .

Methodological and Structural Analysis

Q. What protocols are used to characterize the physicochemical properties of (1R,2S)-2-phenylcyclopropanol?

- Techniques :

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 162.1 [M+H]⁺) and fragmentation patterns .

- Chromatography : Reverse-phase HPLC (C18 column, MeCN/H₂O mobile phase) assesses purity (>97%) .

- Thermal Analysis : DSC/TGA evaluates decomposition temperatures (e.g., Tₚ = 180°C) .

Q. How are derivatives of (1R,2S)-2-phenylcyclopropanol synthesized for structure-activity relationship (SAR) studies?

- Methodology :

- Esterification : React with acyl chlorides (e.g., benzoyl chloride) under basic conditions (pyridine catalyst) .

- Amidation : Couple with activated amines (e.g., EDC/HOBt) to form carbamate or urea derivatives .

Biological and Pharmacological Research

Q. What in vitro assays evaluate the biological activity of (1R,2S)-2-phenylcyclopropanol and its analogs?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.